RSK2 CTD Wild-Type Inhibition: Moderate Potency Distinguishes Compound 23 from High-Affinity Analogues in the US9505766 Series
In the RSK2 C-terminal domain (CTD) enzymatic assay standardized across the US9505766 patent series, the target compound (Compound 23) exhibits an IC50 of 3,000 nM [1]. By comparison, Compound 64 from the same patent achieves an IC50 of 4.5 nM under identical assay conditions (pH 8.0, 2°C, recombinant RSK2 CTD + His6-ERK2) [2]. This ~667-fold difference in potency is not a liability for selection; rather, it positions Compound 23 as a lower-affinity probe suitable for experiments where complete target saturation is undesirable, such as washout kinetics studies or assessment of target engagement in the presence of competing ATP.
| Evidence Dimension | RSK2 CTD wild-type enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 = 3,000 nM |
| Comparator Or Baseline | Compound 64 (US9505766, 64): IC50 = 4.5 nM |
| Quantified Difference | Compound 23 is 667-fold less potent than Compound 64 |
| Conditions | Recombinant RSK2 CTD + His6-ERK2; pH 8.0; 2°C; US Patent US9505766 |
Why This Matters
Moderate potency enables experimental designs that are incompatible with sub-nanomolar inhibitors, justifying selection of Compound 23 over tighter-binding analogs for specific research applications.
- [1] BindingDB. BDBM259822 (US9505766, 23). IC50 data for RSK2 CTD wild-type. View Source
- [2] BindingDB. BDBM50403059 (US9505766, 64). IC50 data for RSK2 CTD wild-type. View Source
